4'-Methoxyacetophenone
Overview
Description
Mechanism of Action
Target of Action
4’-Methoxyacetophenone, also known as Acetanisole, is a type of biological material or organic compound that is widely used in life science research . .
Mode of Action
The mode of action of 4’-Methoxyacetophenone involves biocatalytic enantioselective reduction. This process uses immobilized Rhodotorula sp. AS2.2241 cells to yield (S)-1-(4-methoxyphenyl) ethanol in a hydrophilic ionic liquid-containing co-solvent system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4'-Methoxyacetophenone can be synthesized through the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction typically occurs at low temperatures (0-5°C) to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, the synthesis of acetanisole involves mixing anisole, acetyl chloride, and aluminum chloride in a solvent such as toluene. The reaction mixture is maintained at low temperatures to control the reaction rate and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 4'-Methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction of acetanisole can yield 4-methoxyacetophenone alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxyacetophenone alcohol.
Substitution: Various substituted acetanisole derivatives depending on the electrophile used.
Scientific Research Applications
4'-Methoxyacetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anisole: An aromatic ether with a similar structure but lacks the acetyl group.
Acetophenone: Similar to acetanisole but lacks the methoxy group.
4-Methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a ketone.
Uniqueness: 4'-Methoxyacetophenone’s unique combination of a methoxy group and an acetyl group gives it distinct chemical properties and a pleasant aroma, making it valuable in the fragrance and flavoring industries .
Properties
IUPAC Name |
1-(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPLXRHDUXRPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044347 | |
Record name | 4'-Methoxyacetophenone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2044347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; mp = 36-40 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow fused solid; floral, powdery, vanillic, balsamic odour | |
Record name | 4-Acetylanisole | |
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Record name | 4'-Methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Acetanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
254 °C, 152.00 to 154.00 °C. @ 26.00 mm Hg | |
Record name | 4-Acetylanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4'-Methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032570 | |
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Flash Point |
138 °C (280 °F) - open cup | |
Record name | 4-Acetylanisole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |
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Solubility |
Soluble in ethanol, diethyl ether, acetone and chloroform, Soluble in alcohol, ether, fixed oils, Soluble in fixed oils, propylene glycol; miscible with glycerin, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
Record name | 4-Acetylanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0818 g/cu cm at 41 °C | |
Record name | 4-Acetylanisole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00644 [mmHg], 6.44X10-3 mm Hg at 25 °C | |
Record name | 4-Acetylanisole | |
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Record name | 4-Acetylanisole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |
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Color/Form |
Crystalline solid, Colorless to pale-yellow fused solid, Yellowish-white crystals | |
CAS No. |
100-06-1 | |
Record name | 4′-Methoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-06-1 | |
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Record name | 4-Acetylanisole | |
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Record name | 4'-Methoxyacetophenone | |
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Record name | 4'-Methoxyacetophenone | |
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Record name | Ethanone, 1-(4-methoxyphenyl)- | |
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Record name | 4'-Methoxyacetophenone | |
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Record name | 4'-methoxyacetophenone | |
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Record name | 4-ACETYLANISOLE | |
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Record name | 4-Acetylanisole | |
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Record name | 4'-Methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032570 | |
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Melting Point |
38.2 °C, 38 - 39 °C | |
Record name | 4-Acetylanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4'-Methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary antimicrobial activities of Acetanisole (4'-methoxyacetophenone)?
A1: Research suggests Acetanisole demonstrates significant inhibitory activity against various microorganisms. Studies have shown that it effectively limits the growth of Staphylococcus aureus [] and Clostridium botulinum []. This antimicrobial effect is attributed to its ability to delay spore germination, reduce thermal resistance, and inhibit dipicolinic acid release in these bacteria [, ].
Q2: How does the structure of Acetanisole contribute to its antimicrobial activity?
A2: The antimicrobial activity of Acetanisole is influenced by its chemical structure, specifically the position of the carbonyl group and the presence of the methoxy group. Research indicates that these structural features are crucial for its interaction with bacterial cells. Further research is needed to fully understand the structure-activity relationship and how modifications impact its potency and selectivity [, ].
Q3: What is the role of Acetanisole as a constituent of essential oils?
A3: Acetanisole is a common component found in various essential oils, notably in Stachys riederi var. japonica [], Origanum vulgare L. [], and Atriplex undulata []. Its presence contributes to the overall aroma profile and biological activities of these oils. For instance, in Sicilian Oregano essential oil, Acetanisole acts synergistically with other constituents like p-cymene, γ-terpinene, and thymoquinone to induce cytotoxic effects in breast cancer cells [].
Q4: Are there any documented safety assessments regarding the use of Acetanisole?
A4: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for Acetanisole []. While the specific details are not provided in the abstract, this highlights the efforts made to understand its potential impact on human health, particularly in the context of fragrance use.
Q5: What analytical techniques are commonly employed to identify and quantify Acetanisole?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to identify and quantify Acetanisole in various matrices, including essential oils and plant extracts [, , ]. This technique allows for the separation and identification of individual components within complex mixtures based on their mass-to-charge ratios.
Q6: How does the concentration of Acetanisole affect its antimicrobial activity?
A7: The antimicrobial activity of Acetanisole is concentration-dependent. For instance, a study on Staphylococcus aureus revealed that higher concentrations (8.0 mM) of Acetanisole resulted in a more significant reduction in bacterial population compared to lower concentrations []. This highlights the importance of optimizing concentration for specific applications to achieve desired antimicrobial effects.
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